Product packaging for Platinum diiodide(Cat. No.:CAS No. 7790-39-8)

Platinum diiodide

Cat. No.: B1210212
CAS No.: 7790-39-8
M. Wt: 448.89 g/mol
InChI Key: ZXDJCKVQKCNWEI-UHFFFAOYSA-L
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Description

Contextual Significance of Platinum(II) Coordination Compounds in Contemporary Chemical Science

Platinum(II) coordination compounds hold a significant position in modern chemical science due to their diverse applications in catalysis, materials science, and medicine. chemimpex.comscirp.org The square-planar geometry typical of platinum(II) complexes is fundamental to their reactivity and potential biological activity. ontosight.ai These compounds are instrumental as catalysts in a variety of organic reactions, including hydrogenation and oxidation, often enhancing reaction rates and selectivity. chemimpex.com In materials science, they serve as precursors for the synthesis of advanced materials like conductive polymers and nanomaterials. chemimpex.comunlv.edu Furthermore, the unique properties of platinum(II) complexes that allow them to target cancer cells have led to their exploration in drug development. chemimpex.comontosight.ai

Historical Trajectories and Modern Resurgence in Platinum(II) Iodide Research Focus

Historically, research into platinum compounds has been extensive, with platinum(II) and platinum(IV) being the most common oxidation states. The kinetic inertness of square-planar platinum(II) complexes has made them ideal for studying geometrical isomerism and reaction mechanisms. While early work laid the foundation of platinum chemistry, there is a renewed interest in platinum(II) iodide complexes. This resurgence is driven by the quest for new materials with tailored properties and more effective catalysts. illinois.edu Modern research often focuses on synthesizing novel platinum(II) iodide complexes with specific ligands to fine-tune their electronic and steric properties for applications in areas like photocatalysis and materials science. mdpi.comacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula I2Pt B1210212 Platinum diiodide CAS No. 7790-39-8

Properties

CAS No.

7790-39-8

Molecular Formula

I2Pt

Molecular Weight

448.89 g/mol

IUPAC Name

diiodoplatinum

InChI

InChI=1S/2HI.Pt/h2*1H;/q;;+2/p-2

InChI Key

ZXDJCKVQKCNWEI-UHFFFAOYSA-L

SMILES

[I-].[I-].[Pt+2]

Canonical SMILES

I[Pt]I

Other CAS No.

7790-39-8

Pictograms

Irritant

Synonyms

iodoplatinate
Platinate(2-), hexachloro-, (OC-6-11)-, dihydrogen, compd. with potassium iodide (1:1)
Platinate(2-), hexachloro-, (OC-6-11)-, dihydrogen, compd. with potassium iodide (KI) (1:1)
platinous iodide

Origin of Product

United States

Advanced Synthetic Methodologies for Platinum Ii Iodide and Its Derivatives

Novel Routes for Bulk Platinum(II) Iodide Synthesis

The preparation of platinum(II) iodide (PtI₂) itself, as a foundational material, can be achieved through several routes, with varying degrees of control over purity and morphology.

While direct high-temperature solid-state reactions for bulk PtI₂ synthesis are less commonly detailed in readily accessible literature compared to solution methods, the principle involves reacting elemental platinum with iodine. However, platinum(II) iodide is known to decompose upon heating to platinum metal and iodine vapor (PtI₂ → Pt + I₂). wikipedia.org This thermal instability at elevated temperatures suggests that synthesis via direct reaction of platinum metal and iodine would require careful control of temperature and reaction time to avoid decomposition. Alternative solid-state approaches might involve mechanochemical methods, where grinding reactants together can facilitate reactions at lower bulk temperatures, though specific examples for PtI₂ are not extensively documented in the provided search results. mdpi.comresearchgate.net

Solution-phase precipitation offers more accessible routes for synthesizing platinum(II) iodide. A common method involves the reaction of platinum(II) chloride with potassium iodide in an aqueous medium. The less soluble platinum(II) iodide precipitates out of the solution.

Reaction of Platinum(II) Chloride with Potassium Iodide: PtCl₂ + 2KI → PtI₂ (s) + 2KCl

This reaction typically yields black crystals of PtI₂. wikipedia.org Variations of this method utilize soluble platinum(II) precursors, such as potassium tetrachloroplatinate(II) ([PtCl₄]²⁻), which is reacted with excess potassium iodide. The formation of the more soluble [PtI₄]²⁻ intermediate precedes the precipitation of PtI₂ or Pt(II) iodide complexes, depending on other reactants present. nih.govrsc.org For instance, the reaction of K₂PtCl₄ with KI in water, followed by the addition of an amine, can lead to the precipitation of cis-diaminediiodoplatinum(II) complexes. nih.gov

Synthesis within Nanoreactors: An innovative approach involves the synthesis of platinum diiodide nanoparticles within the confined channels of single-walled carbon nanotubes (SWNTs). This method utilizes the SWNTs as both reaction vessels and templates, allowing for controlled formation of PtI₂ with specific stoichiometry and morphology, which are difficult to achieve through traditional bulk methods. researchgate.net

High-Temperature and Solid-State Reaction Pathways

Targeted Synthesis of Platinum(II) Iodide Coordination Complexes

The synthesis of platinum(II) iodide coordination complexes involves tailoring the platinum center with specific ligands, often incorporating iodide as a ligand or using iodide-containing precursors.

Ligand substitution reactions are fundamental to synthesizing platinum(II) iodide complexes. These reactions typically involve replacing existing ligands on a platinum(II) precursor with iodide ions or other ligands in the presence of an iodide source.

Substitution of Chloride by Iodide: Platinum(II) chloride complexes can undergo substitution reactions with iodide salts. For example, treatment of platinum(II) complexes containing chloride ligands with excess iodide ions can lead to the formation of platinum(II) diiodide species. A notable example is the formation of trans-[PtI₂Cl(NH₃)]⁻ from platinum(II) precursors where two chloride ligands are substituted by iodide. nih.gov Similarly, the synthesis of cis-[Pt(NH₃)₂I₂] involves the reaction of [PtCl₄]²⁻ with KI, followed by the addition of ammonia, where iodide ligands replace chloride ligands. nih.gov

Substitution of Other Ligands: Other ligands, such as pyridine (B92270) or bipyridine, can also be substituted by iodide in platinum(II) complexes, allowing for the synthesis of various iodide-containing coordination compounds. acs.org The synthesis of platinum(II) complexes with 2-imidazolidinethione (Imt) includes routes to trans-[PtI₂(Imt)₂] and [Pt(Imt)₄]I₂ by reacting platinum(II) precursors with the thiourea (B124793) ligand. tandfonline.com

Chelate ligands, which bind to the metal center through multiple donor atoms, can stabilize platinum(II) iodide complexes and direct their assembly.

Synthesis of n,π-Chelate Complexes: Platinum(II) iodide n,π-chelate complexes have been synthesized using substituted thioureas. These ligands coordinate to platinum(II) in a bidentate manner, forming chelate rings. The synthesis typically involves reacting platinum(II) precursors with the appropriate thiourea ligands in the presence of iodide sources. ukrbiochemjournal.orgresearchgate.net

Bis(chelate) Complexes: Platinum(II) bis(chelate) complexes can be formed by reacting platinum precursors with chelating ligands. For instance, reactions involving platinum(II) complexes and diphosphine ligands, or ligands with both N and O donor atoms, can lead to the formation of stable chelate complexes, which may incorporate iodide ligands or be synthesized from iodide-containing precursors. rsc.orgacs.org

Platinum(II) complexes can serve as precursors in reactions involving diiodine or other iodine sources, often leading to oxidative addition products where platinum's oxidation state increases to +4.

Oxidative Addition Reactions: Platinum(II) complexes are known to undergo oxidative addition reactions with iodine (I₂) or alkyl iodides (e.g., methyl iodide, CH₃I). These reactions typically result in the formation of platinum(IV) complexes, where the platinum center gains two additional ligands, often including iodide. For example, chemical oxidation of platinum(II) acetylide complexes with diiodine yields platinum(IV) bis(acetylide) diiodide complexes. acs.orgresearchgate.net Similarly, oxidative halogenation of platinum(II) complexes like cisplatin (B142131) with iodine produces platinum(IV) species such as cis,cis,trans-[Pt(NH₃)₂Cl₂I₂]. nih.gov

Precursor Chemistry: The ability of Pt(II) complexes to undergo oxidative addition makes them valuable precursors for Pt(IV) chemistry. The resulting Pt(IV) complexes often exhibit different reactivity and stability profiles compared to their Pt(II) counterparts, finding applications in areas like prodrug development. nih.govresearchgate.net The coordination of iodine or iodide to platinum centers can also be a key step in synthesizing specific organoplatinum compounds or catalytic species. researchgate.netmdpi.com

Compound List:

this compound (PtI₂)

Platinum(II) chloride (PtCl₂)

Potassium iodide (KI)

Potassium tetrachloroplatinate(II) ([PtCl₄]²⁻)

Potassium hexachloroplatinate (K₂PtCl₆)

cis-Diaminediiodoplatinum(II) (cis-[Pt(NH₃)₂I₂])

trans-[PtI₂Cl(NH₃)]⁻

cis-[Pt(am)₂I₂] (where 'am' represents an amine ligand)

trans-[PtX₂(Imt)₂] (where X=Cl or I, Imt = 2-imidazolidinethione)

[Pt(Imt)₄]I₂

[PtX₂L¹L²] (where X=Cl, Br, I and L¹, L² are phosphine (B1218219) or isocyanide ligands)

Diiodo(1,5-cyclooctadiene)platinum(II)

Platinum(II) iodide n,π-chelate complexes

Platinum(II) bis(chelate) complexes

Platinum(IV) bis(acetylide) diiodide complexes

cis,cis,trans-[Pt(NH₃)₂Cl₂I₂]

Methyl iodide (CH₃I)

Iodine (I₂)

Structural Elucidation and Advanced Characterization of Platinum Ii Iodide Species

Crystallographic Studies of Platinum(II) Iodide Complexes

Crystallography provides definitive insights into the three-dimensional arrangement of atoms in the solid state, revealing crucial details about coordination environments, bond parameters, and intermolecular interactions.

Single-crystal X-ray diffraction (XRD) is the definitive method for elucidating the precise molecular structure of crystalline platinum(II) iodide complexes. These studies consistently reveal that the Pt(II) center adopts a square-planar coordination geometry, which is characteristic of d⁸ metal ions.

In complexes of the type trans-[PtI2(NCR)2], where R can be groups like NMe₂, NEt₂, or Ph, the platinum atom is situated in a square-planar environment. mdpi.com Similarly, the dication in [Pt(Imt)4]I2 · DMSO · H2O (where Imt = 2-imidazolidinethione) features a platinum atom in an essentially square-planar coordination with four sulfur atoms from the thione ligands. researchgate.net The analysis of Pt(II) porphyrin complexes also shows the metal ion coordinated by four nitrogen atoms in a square-planar geometry. mdpi.com The metal–nitrogen bond distances in these porphyrin structures are typically around 2.000 Å to 2.017 Å, which aligns well with similar reported Pt(II) complexes. mdpi.com

The structural parameters, including bond lengths and angles, are determined with high precision. For instance, the cocrystallization of trans-[PtI2(NCR)2] with molecules like iodine or iodoform (B1672029) has been studied, confirming the trans-configuration and square-planar geometry of the platinum center. mdpi.comresearcher.life These analyses are crucial for understanding noncovalent interactions, such as hydrogen and halogen bonds, that dictate the crystal packing. mdpi.com In organometallic variants, such as a platinum(II) complex with a 2,2′-biquinoline ligand, XRD analysis confirms the square-planar geometry and provides the basis for understanding reactivity, like the oxidative addition of methyl iodide to form an octahedral Pt(IV) complex.

Table 1: Selected Crystallographic Data for Platinum(II) Iodide Complexes

Compound Coordination Geometry Key Bond Lengths (Å) Source(s)
Pt(II) meso-tetra(4-methoxyphenyl)-porphyrin Square-planar Pt-N1: 2.000, Pt-N2: 2.017 mdpi.com
[Pt(Imt)4]I2 Square-planar (PtS4) - researchgate.net
trans-[PtI2(NCR)2] type complexes Square-planar - mdpi.com
Pt(II) complex with 2,2'-biquinoline Square-planar -

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a known phenomenon in platinum(II) complexes and can significantly influence their physical properties. researchgate.netacs.org While data specifically on platinum diiodide (PtI₂) is limited, studies on related complexes provide insight into this behavior. For example, the complex [Pt(fdpb)Cl] has been isolated in three distinct polymorphic forms: yellow, red, and dark green. researchgate.net These forms possess different crystal structures (orthorhombic and monoclinic) and exhibit unique photoluminescent properties. researchgate.net

Phase transitions between these polymorphic forms can be induced by external stimuli such as temperature. researchgate.net Heating can cause crystal-to-crystal transformations; for instance, in the [Pt(fdpb)Cl] system, a transition from the green form to the red form occurs between 430–470 K, and a subsequent transition from the red to the yellow form happens at 540–560 K. researchgate.net Mechanical grinding can also induce phase changes, often converting crystalline forms to an amorphous phase. researchgate.net

Another relevant structural variation is the existence of isomers in the solid state. Iodido-bridged dimeric platinum(II) complexes can exist as syn and anti isomers depending on the arrangement of the amine ligands around the Pt-Pt vector. nih.gov While solution NMR may show signals for both, X-ray crystallography has so far only identified the anti isomers in the solid state, highlighting the influence of crystal packing forces. nih.gov The study of phase transitions in various crystalline materials, including lead halide perovskites and other inorganic salts, provides a broader context for the temperature-dependent structural changes that can occur in the solid state. researchgate.netacs.orgtandfonline.com

Single-Crystal X-ray Diffraction Analysis of Coordination Geometries

Spectroscopic Probing of Molecular and Electronic Structures

Spectroscopic techniques are vital for characterizing platinum(II) iodide species, offering detailed information about bonding, electronic transitions, and structure in both solid and solution phases.

Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and probing the nature of metal-ligand bonds. In platinum(II) iodide complexes, vibrational spectra show characteristic bands for both the organic ligands and the platinum-iodide framework. researchgate.netcolab.ws

Far-IR spectroscopy is particularly useful for observing the low-frequency vibrations associated with the heavy Pt-I bonds. These Pt-I stretching modes provide direct information about the coordination environment. Furthermore, far-IR spectra can be used to distinguish between geometric isomers. mdpi.com For instance, cis isomers of Pt(II) complexes are expected to show two active Pt-X (X=halide) stretching vibrations (symmetric and antisymmetric), whereas the corresponding trans isomers, due to their higher symmetry, typically show only one active antisymmetric vibration. mdpi.com

Resonance Raman (r.R.) spectroscopy has been applied to mixed-valence, iodide-bridged linear-chain complexes containing both Pt(II) and Pt(IV) centers. rsc.org In these systems, excitation near the intervalence charge-transfer band leads to a significant enhancement of the symmetric X–Pt(IV)–X stretching mode (ν₁), which appears around 120–123 cm⁻¹. rsc.org The observation of long overtone progressions (up to 9 members) for this mode confirms the linear-chain, iodide-bridged structure. rsc.org In complexes like trans-[PtI2(NCNEt2)2], the ν(C≡N) stretching frequency is observed in the IR spectrum, confirming the coordination of the nitrile ligand. mdpi.com

Table 2: Characteristic Vibrational Frequencies in Platinum(II) Iodide Complexes

Complex Type Mode Frequency (cm⁻¹) Spectroscopic Method Source(s)
Mixed-valence Pt(II)/Pt(IV) Iodide-Bridged Symmetric I–Pt(IV)–I stretch (ν₁) 120–123 Resonance Raman rsc.org
trans-[PtI2(NCNEt2)2] ν(C≡N) 2290 IR mdpi.com
General cis-[PtX2L2] Pt-X symmetric & antisymmetric stretch - Far-IR mdpi.com
General trans-[PtX2L2] Pt-X antisymmetric stretch - Far-IR mdpi.com

Electronic absorption (UV-Visible) spectroscopy probes the electronic transitions within a molecule, providing information on the electronic structure and bonding. Platinum(II) iodide nanocolloids prepared by the electrical spark discharge method exhibit characteristic absorption wavelengths at 285 nm and 350 nm. rsc.org

Studies on monomeric and dimeric platinum(II) iodide complexes have been conducted to understand their electronic spectra. acs.org In amphiphilic anionic platinum(II) complexes capable of self-assembly, absorption spectra can reveal aggregation through the appearance of metal-metal-to-ligand charge transfer (MMLCT) bands. acs.org These bands, which are associated with Pt···Pt and π–π stacking interactions, typically appear at lower energies (e.g., ~522–564 nm). acs.org Upon photoexcitation, these aggregates can show low-energy emission from a ³MMLCT excited state. acs.org

Cryogenic photoelectron spectroscopy on a series of PtIn⁻ (n=2–5) anions has been used to determine their adiabatic and vertical detachment energies, which are equivalent to the electron affinity of the neutral PtIn species. osti.gov For PtI2⁻, the vertical detachment energy is 3.63 eV. osti.gov This technique directly probes the energy levels of the molecular orbitals, showing that as the number of iodine atoms increases, the highest occupied molecular orbital (HOMO) evolves from being metal-centered to ligand-centered. osti.gov

Table 3: Electronic Absorption Data for Platinum(II) Iodide Species

Species λ_max (nm) Transition/Assignment Source(s)
Platinum Iodide Nanocolloids 285, 350 - rsc.org
Amphiphilic Pt(II) Complex Aggregates ~522–564 Metal-Metal-to-Ligand Charge Transfer (MMLCT) acs.org
PtI2⁻ (anion) - Vertical Detachment Energy: 3.63 eV osti.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure and dynamics of platinum(II) iodide complexes in solution. ¹H and ¹³C NMR provide information about the organic ligands, while ¹⁹⁵Pt NMR offers a direct probe of the platinum center's electronic environment. researchgate.netukrbiochemjournal.org

NMR is also effective for studying isomeric forms in solution. Iodido-bridged platinum dimers can show distinct resonances for the syn and anti isomers. nih.gov In studies of N-heterocyclic carbene (NHC) complexes of platinum(II), ³¹P and ¹⁹⁵Pt NMR are used to assess the cis-influence of the ligands. unl.pt The magnitude of the one-bond platinum-phosphorus coupling constant (¹J(Pt,P)) is a key indicator of the trans-influencing ability of the ligand opposite to the phosphine (B1218219). For instance, in an adenosine-based Pt(II)-NHC complex, the ¹J(Pt,P) coupling constant was found to be around 2530 Hz, with the ¹⁹⁵Pt signal appearing as a triplet at -4340 ppm. unl.pt Anion exchange and other solution-state dynamics can also be monitored; for example, the dissolution of a Pt(II) iodide complex in DMSO-d₆ can lead to the formation of new species, detectable by changes in the NMR spectra. unl.pt

Table 4: Selected NMR Data for Platinum(II) Iodide Complexes

Compound/System Nucleus Solvent Chemical Shift (δ, ppm) Coupling Constant (Hz) Source(s)
Pt(II) iodide complex ¹⁹⁵Pt acetone-d₆ / NaI -5018 - researchgate.net
trans-[PtI2(NCNEt2)2] ¹⁹⁵Pt acetone-d₆ -3652.11 - mdpi.com
trans-[PtI2(NCNEt2)2] ¹H acetone-d₆ 3.15 (q), 1.18 (t) J = 7.2, J = 7.4 mdpi.com
Adenosine-based Pt(II)-NHC ¹⁹⁵Pt - -4340 ¹J(Pt,P) ≈ 2530 unl.pt
Adenosine-based Pt(II)-NHC ³¹P - 18.27, 18.14 ¹J(Pt,P) = 2530 unl.pt

Mass Spectrometry for Molecular Composition and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of compounds. In the context of platinum(II) iodide (PtI₂), mass spectrometry can confirm its molecular composition and provide insights into its fragmentation behavior under ionization. cmu.edu When a sample of a platinum(II) complex is introduced into a mass spectrometer, it is ionized, often leading to the formation of a molecular ion ([M]⁺) and various fragment ions. creative-proteomics.com The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z).

The molecular ion peak for PtI₂ would correspond to the summed atomic masses of one platinum atom and two iodine atoms. However, due to the presence of multiple isotopes for both platinum and iodine, this peak will appear as a characteristic isotopic cluster rather than a single line. Analysis of this cluster allows for the unambiguous confirmation of the elemental composition. rsc.org

Under the high-energy conditions of techniques like electron impact (EI) ionization, the molecular ion can undergo fragmentation, breaking chemical bonds to form smaller, charged species. libretexts.org The fragmentation pattern is reproducible and serves as a "fingerprint" for the molecule. cmu.edu For platinum(II) iodide complexes, fragmentation may involve the loss of iodide ligands. mdpi.com For instance, in studies of more complex platinum iodide compounds, fragments corresponding to the loss of an iodide ion have been observed. mdpi.commdpi.com The specific fragmentation pattern provides valuable data for elucidating the structure and bonding within the molecule. creative-proteomics.com

Table 1: Key Ion Types in Mass Spectrometry

Ion TypeDescription
Molecular Ion An ion formed by the removal of one electron from the molecule. Its m/z value corresponds to the molecular weight of the compound.
Fragment Ion Ions formed when the molecular ion breaks down into smaller pieces. The pattern of these ions is characteristic of the molecule's structure. creative-proteomics.com
Isotopic Ion Ions that contain isotopes of the elements present in the molecule, resulting in a cluster of peaks in the mass spectrum. creative-proteomics.com
Rearrangement Ion Ions formed through the process of atomic rearrangement during fragmentation. creative-proteomics.com

This table provides a general overview of ion types relevant to mass spectrometry.

Advanced Microscopy and Surface Science for Nanostructured Platinum(II) Iodide

High-Resolution Transmission Electron Microscopy (HRTEM) is an indispensable tool for characterizing the structure of materials at the atomic scale. acs.org For nanostructured platinum(II) iodide and related platinum-containing nanoparticles, HRTEM provides direct visualization of the crystal lattice, particle size, shape, and interfacial structures. nthu.edu.twnih.gov

In studies involving the synthesis of platinum nanoparticles, HRTEM images reveal distinct lattice fringes, which are the visual representation of the atomic planes within the crystal. rsc.orgnthu.edu.tw The spacing between these fringes can be measured and correlated with known crystallographic data to identify the material and its crystal orientation. For example, HRTEM analysis of platinum nanoparticles has identified lattice spacings corresponding to specific crystallographic planes, such as {100} and {111}. rsc.org Similarly, in the synthesis of gallium-platinum (GaPt₃) nanoparticles using a PtI₂ precursor, HRTEM was used to observe various lattice planes with their corresponding interplanar spacings. nthu.edu.tw

HRTEM is also crucial for determining the morphology and size distribution of nanoparticles. rsc.org For instance, investigations into platinum iodide nanocolloids have utilized TEM to confirm that the nanoparticle sizes were predominantly no larger than 10 nm. rsc.org This level of detail is critical for understanding how synthesis parameters influence the final nanostructure and, consequently, its properties.

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique for probing the local electronic and geometric structure of atoms in a material. unicamp.brresearchgate.net It is particularly valuable for determining the oxidation state of an element within a compound. wikipedia.orgresearchgate.net The XAS spectrum is typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). nih.gov

The XANES region, which is the area near the absorption edge, is highly sensitive to the oxidation state and coordination geometry of the absorbing atom. mdpi.comdiamond.ac.uk By comparing the XANES spectrum of an unknown sample to those of well-characterized reference compounds, the average oxidation state of the element in the sample can be determined. wikipedia.orgresearchgate.net For platinum compounds, the Pt L-edge XANES spectra are used to distinguish between different oxidation states, such as Pt(0), Pt(II), and Pt(IV). mdpi.com The energy position of the absorption edge generally shifts to higher energies as the oxidation state increases.

XAS is a versatile technique that can be applied to crystalline and non-crystalline materials, including solids, liquids, and gases, making it suitable for a wide range of studies on platinum(II) iodide and its derivatives under various conditions. unicamp.brwikipedia.org Datasets of XAFS spectra for platinum(II) iodide are available in public repositories, serving as valuable references for researchers. nims.go.jp

High-Resolution Transmission Electron Microscopy (HRTEM)

Solid-State Electronic Structure and Optical Properties

The electronic structure and optical properties of platinum(II) iodide are fundamental to its behavior and potential applications. Theoretical and experimental studies have provided insights into these characteristics.

Computational studies based on quantum mechanics have been employed to analyze the electronic structure of platinum dihalides, including PtI₂. scirp.org These analyses reveal that the covalent character of the metal-halogen bond increases in the order PtF₂ < PtCl₂ < PtBr₂ < PtI₂. scirp.org The electronic structure is characterized by significant contributions from the platinum d-orbitals and iodine p-orbitals to the molecular orbitals. scirp.org

The optical properties of platinum(II) iodide are determined by its electronic transitions. Single-layer PtI₂ is predicted to be an indirect-gap semiconductor with a band gap of 2.56 eV. acs.org The band gap is a critical parameter that dictates the material's interaction with light. Materials with appropriate band gaps are promising for applications in photocatalysis and photovoltaics. acs.orgunlv.edu For instance, thin films containing PtI₂ have been investigated for their optical properties, with Tauc plots derived from UV-Vis absorption spectra being used to estimate the optical bandgap. researchgate.net

Experimental measurements on complexes containing the PtI₂ moiety show distinct absorption and emission properties. For example, certain this compound complexes exhibit intense orange-red emission in the solid state under UV irradiation, which is attributed to a metal-halide-centered triplet state. nih.gov The study of intervalence charge-transfer transitions in mixed-valence platinum(II, IV) iodide complexes also provides crucial information about their electronic and optical behavior. oup.com

Table 2: Selected Properties of this compound

PropertyValue/DescriptionSource(s)
Formula Weight 448.887 g/mol webelements.com
Appearance Black crystalline solid webelements.com
Density 6400 kg m⁻³ webelements.com
Calculated Band Gap (Single-Layer) 2.56 eV (indirect) acs.org
Crystal Structure (Bulk) Monoclinic, P2₁/c materialsproject.org

This table summarizes some of the fundamental physical and electronic properties of this compound.

Reactivity and Mechanistic Investigations of Platinum Ii Iodide Chemistry

Solution Chemistry and Speciation Dynamics

The behavior of platinum(II) iodide in solution is characterized by complex equilibria and dynamic processes involving hydration, aquation, and ligand substitution. Understanding these dynamics is crucial for predicting and controlling the reactivity of Pt(II) species.

Hydration and Aquation Processes of Platinum(II) Iodide Complexes

In aqueous solutions, platinum(II) complexes, including those with iodide ligands, undergo hydration and aquation. The substitution of ligands like chloride by water molecules is a fundamental step, often preceding other reactions. For instance, the aquation of cisplatin (B142131) ([Pt(NH₃)₂Cl₂]) involves the loss of chloride ligands to form aqua complexes, which are more reactive electrophiles nih.gov. While direct studies on the aquation of PtI₂ itself are less common in the provided literature, the general principles of Pt(II) aquation apply. The presence of iodide ligands can influence these processes, with iodide being a relatively labile ligand compared to chloride researchgate.net. Studies on related platinum complexes indicate that the substitution of iodide by water can be exothermic, suggesting a favorable process mdpi.com. The rate of aquation is also influenced by the trans effect of other ligands present in the complex nih.govmdpi.com.

Ligand Substitution Kinetics and Mechanisms

Ligand substitution reactions are a cornerstone of platinum(II) chemistry, dictating the formation of new complexes and intermediates. Studies on platinum(II) complexes with various ligands, including iodide, reveal that these substitutions often proceed via associative mechanisms, characterized by negative activation volumes and entropies researchgate.netaphrc.org. This suggests that the transition state involves an increase in coordination number.

For example, in the substitution of chloride for bromide and iodide in platinum(II) complexes, the solvento complex trans-[Pt(SiPh₃)(MeCN)(PMe₂Ph)₂]⁺ reacts significantly faster with iodide than with bromide, with rate constants for iodide substitution being in the order of 10⁴ M⁻¹s⁻¹ nih.gov. The mechanism is often described as associative, with the leaving ligand playing a key role in the activation process, indicating an I(d) mechanism nih.gov. The trans effect of ligands also plays a critical role, with strongly trans-directing ligands like triphenylsilyl significantly influencing substitution rates nih.gov.

A data table summarizing some ligand substitution rate constants for platinum(II) complexes provides insight into the kinetic parameters:

Complex TypeNucleophileSolventRate Constant (M⁻¹s⁻¹)Activation Entropy (J K⁻¹ mol⁻¹)Mechanism IndicationCitation
trans-PtCl(SiPh₃)(PMe₂Ph)₂IodideAcetonitrile14,300 ± 1100Not specifiedI(d) nih.gov
trans-PtCl(SiPh₃)(PMe₂Ph)₂BromideAcetonitrile2,900 ± 100Not specifiedI(d) nih.gov
trans-[PtRCl(L)₂] (R = Me, L = P(NMe₂)₃)IodideChloroform(1.389 ± 0.016) × 10²-142 ± 1Associative aphrc.org
cis-[Pt(Me)₂(Me₂SO)(PR₃)]Pyridine (B92270)VariousVariableLargely positiveDissociative researchgate.net

Note: Data for specific Pt(II) iodide complexes are integrated with general Pt(II) ligand substitution studies where direct PtI₂ data is limited.

Formation and Stability of Solution-Phase Intermediates

During ligand substitution and other reactions, various solution-phase intermediates can form. These can include solvento complexes or species with altered coordination numbers. For example, the solvento complex trans-[Pt(SiPh₃)(MeCN)(PMe₂Ph)₂]⁺ is an observable intermediate in the substitution reactions of chloride for iodide nih.gov.

In some cases, low-temperature NMR studies have attempted to detect reaction intermediates, but often, rapid conversion to stable products prevents their isolation or observation under standard conditions researchgate.netresearchgate.net. The stability of these intermediates is highly dependent on the specific ligands and solvent environment. For instance, in the reaction of platinum(II) complexes with methyl iodide, charge-transfer complexes or solvated iodine complexes might form transiently before the final oxidative addition product researchgate.netresearchgate.net.

Redox Chemistry and Oxidation State Transformations

Platinum(II) complexes are known to undergo redox reactions, particularly oxidative addition and reductive elimination, which are crucial in many catalytic cycles.

Oxidative Addition Reactions Involving Dihalogens and Electrophiles

Oxidative addition is a fundamental reaction where a metal center increases its oxidation state and coordination number by inserting into a bond of a substrate. Platinum(II) complexes readily undergo oxidative addition with dihalogens (like I₂) and other electrophiles.

Reactions of platinum(II) complexes with iodine (I₂) typically result in the formation of platinum(IV) species, with the addition usually occurring with trans stereochemistry researchgate.netresearchgate.netwikipedia.org. For example, the reaction of [PtMe₂(bipy)] with I₂ yields trans-[PtI₂Me₂(bipy)], which can then equilibrate to the cis isomer researchgate.netresearchgate.net. Low-temperature NMR studies suggest the formation of intermediate charge-transfer complexes or solvated iodine complexes prior to the final product researchgate.netresearchgate.net. The mechanism for these reactions is often proposed to be an SN2-type pathway, where the metal nucleophilically attacks the less electronegative atom of the substrate, leading to bond cleavage and coordination wikipedia.org.

A data table illustrating oxidative addition reactions with dihalogens:

Platinum(II) PrecursorElectrophileProduct TypeStereochemistryProposed MechanismCitation
[PtMe₂(bipy)]I₂trans-[PtI₂Me₂(bipy)]transSN2-type researchgate.netresearchgate.net
cis-[Pt(dmba)₂]I₂trans,cis-[PtI₂(dmba)₂]transSN2-type
cis-[Pt(dman)₂]I₂trans,cis-[PtI₂(dman)₂]transSN2-type
[Pt(4-tolyl)(C₆H₃(CH₂NMe₂)₂-2,6)]I₂Pt(IV) oxidative addition productNot specifiedProposed mechanism iupac.org

Note: 'dmba' refers to [2-(dimethylaminomethyl)phenyl] and 'dman' refers to [2-(dimethylaminomethyl)naphthyl].

The electronic properties of the platinum(II) center and the nature of the ligands significantly influence the rate and stereochemistry of oxidative addition. Electron-rich platinum(II) centers and labile ligands generally promote faster reactions researchgate.net.

Reductive Elimination Pathways

Reductive elimination is the reverse of oxidative addition, where two ligands bonded to a metal center combine and detach, reducing the metal's oxidation state and coordination number. This process is critical for forming new bonds and regenerating the catalytic species.

In platinum chemistry, reductive elimination can occur from Pt(IV) intermediates back to Pt(II). For example, in the context of aryl halide oxidative addition to Pt(II) complexes, a proposed mechanism involves oxidative addition of the aryl halide to Pt(II) to form a Pt(IV) species, followed by reductive elimination of toluene (B28343) from a Pt(IV)-phenyl intermediate amazonaws.com. Similarly, in studies involving Pt(IV) complexes with aryl and iodide ligands, aryl-aryl reductive elimination has been observed, leading to Pt(II) products acs.orgnih.gov.

The reductive elimination of aryl groups from platinum(IV) complexes, such as (dmpe)Pt(Ar)₂I₂, can lead to the formation of platinum(II) species like (dmpe)Pt(Ar)I or (dmpe)PtI₂ acs.orgnih.gov. The efficiency and pathway of reductive elimination are influenced by the ligands coordinated to the metal, with steric and electronic factors playing significant roles mdpi.com. For instance, the use of rigid ligands can alter the favored pathway, potentially accelerating reductive elimination acs.org.

Theoretical and Computational Studies of Platinum Ii Iodide Systems

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations offer a detailed understanding of how electrons are distributed within platinum(II) iodide molecules and complexes, and how these distributions dictate their bonding and reactivity.

Density Functional Theory (DFT) is widely employed for optimizing the geometries of platinum-containing complexes. By calculating the potential energy surface, DFT methods can determine the most stable arrangements of atoms in a molecule. Studies have evaluated various DFT functionals and basis sets for their accuracy in predicting the geometries of platinum complexes. For instance, the PBE0 functional combined with the def2-TZVP basis set and ZORA relativistic approximation, along with solvation and dispersion corrections, has been identified as a high-performing method for geometry optimization of platinum complexes nsf.govresearchgate.net. Similar studies have used B3LYP with specific basis sets for platinum compounds, finding good agreement between calculated and experimental bond lengths, though calculated values are often slightly longer than experimental ones, a trend attributed to factors like steric requirements and intermolecular interactions in the solid state cas.czmdpi.com. Calculations on platinum dihalides, including platinum diiodide, have been performed using methods like PBE-D3/jorge-DZP-DKH with periodic boundary conditions to investigate interactions such as metal-involving halogen bonding mdpi.commdpi.com.

Molecular Orbital (MO) theory provides insights into the nature of chemical bonding by describing electrons in terms of molecular orbitals formed from atomic orbitals. For platinum(II) halides, MO analyses have indicated that the bonding primarily involves the platinum 5d and 6s atomic orbitals, with a negligible contribution from the 5p orbitals. This suggests an sd-hybridization, consistent with the observed bond angles and geometries scirp.orgscilit.comresearchgate.net. For example, in PtI₂⁻, the molecular orbital picture reveals the mixing of platinum's 5d and 6s orbitals with the 5p orbitals of iodide. Specific MOs arising from the hybridization of platinum's 6s and 5dz² orbitals with iodine's 5p orbitals have been identified, contributing to bonding researchgate.net. These analyses support the concept of sdⁿ-hybridization, where n=1, as described by Landis's concepts, highlighting the significant roles of s and d orbitals in platinum(II) bonding scirp.orgresearchgate.net.

Charge distribution analysis, often performed using methods like Mulliken population analysis or natural charges, helps in understanding the electronic character and potential reactivity sites within platinum(II) iodide systems. These analyses, along with electrostatic potential (ESP) profiles, confirm the nucleophilicity of platinum(II) centers and iodide ligands mdpi.commdpi.com. For instance, ESP calculations on trans-[PtI₂(NCN(CH₂)₅)₂] reveal minimal ESP values on the iodine atoms of the Pt–I bonds mdpi.com. Furthermore, time-dependent DFT (TD-DFT) calculations are utilized to predict spectroscopic properties, such as absorption and emission spectra. These calculations, employing functionals like CAM-B3LYP, are crucial for understanding the photophysical behavior of platinum complexes, particularly their potential application in luminescent devices mdpi.comresearchgate.net. The accuracy of these predictions is often validated by comparing them with experimental spectroscopic data, showing good reproduction of absorption bands and assignments to charge-transfer transitions mdpi.comresearchgate.netacs.orgacs.org.

Molecular Orbital (MO) Theory and Hybridization Analysis

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling plays a vital role in dissecting the intricate mechanisms of reactions involving platinum(II) iodides, such as oxidative addition and ligand exchange.

Oxidative addition reactions, a fundamental transformation in organometallic chemistry, have been extensively studied computationally. For instance, the oxidative addition of ethyl iodide to a dimethylplatinum(II) complex has been investigated, revealing a predominantly SN2 mechanism. Studies on similar platinum(II) complexes reacting with alkyl halides indicate that the initial oxidative addition step is typically trans, with subsequent isomerization possible in specific cases, such as with methyl iodide researchgate.netacs.orgacs.org. Transition state analysis, often coupled with kinetic isotope effect (KIE) studies, helps to elucidate the energy barriers and the nature of the transition states involved in these processes researchgate.netacs.org. For example, studies on platinum(II) complexes with iodide ligands and entering water molecules have identified transition states where the Pt–I bond lengthens significantly during the substitution process mdpi.com.

Understanding the energetic landscapes of solution-phase processes is critical for predicting reaction outcomes and optimizing conditions. Computational studies can map out potential energy surfaces for reactions, identifying minima corresponding to reactants and products, and saddle points representing transition states. This approach helps in understanding the thermodynamics and kinetics of reactions, including aquation, ligand substitution, and interactions with biological molecules like guanine (B1146940) nih.govacs.org. For example, DFT calculations can model the aquation mechanism of iodido Pt(II) complexes and their interactions with sulfur-containing compounds or model proteins, providing insights into their behavior in biological environments nih.gov. The study of energy landscapes is also crucial for understanding solid-state phase transitions and the stability of different molecular arrangements dntb.gov.ua.

Photophysical Property Modeling

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a cornerstone computational methodology for investigating the electronic structure and predicting the photophysical properties of molecular systems. It extends the framework of Density Functional Theory (DFT) to explore excited states, enabling the calculation of crucial parameters such as excitation energies, oscillator strengths, absorption and emission spectra, and transition dipole moments. TD-DFT operates by solving the time-dependent Kohn-Sham equations, which describe the evolution of electron density under the influence of a time-varying external potential, typically an electromagnetic field. This approach is indispensable for understanding phenomena like charge transfer, exciton (B1674681) behavior, and the nature of electronic transitions, providing theoretical underpinnings for experimental spectroscopic observations.

While direct and extensive TD-DFT studies focused on the excited states and detailed photophysical properties of isolated this compound (PtI₂) as a singular molecular entity are not widely documented in readily accessible literature, computational investigations have explored related platinum-iodide systems. Research involving this compound trans complexes has successfully employed DFT and TD-DFT methodologies to rationalize their observed photophysical characteristics researchgate.netacs.org. These studies have reported that such complexes can exhibit intense orange-red luminescence in the solid state, a phenomenon attributed to a metal halide-centered triplet state. The TD-DFT calculations have been instrumental in providing theoretical support for understanding the UV-Vis absorption and emission properties of these platinum-iodide-containing compounds researchgate.netacs.org.

Furthermore, experimental investigations, primarily utilizing photoelectron spectroscopy, have delved into the electronic structure of this compound anions (PtI₂⁻) and neutral PtI₂ aip.orgaip.org. These studies have identified the presence of three low-lying neutral states for PtI₂ and determined its electron affinity (EA) to be approximately 3.4 ± 0.1 eV aip.orgaip.org. However, due to the significant spin-orbit coupling and relativistic effects inherent in heavy metal compounds like platinum, the assignment of these excited states in such experimental contexts often relies on simplified molecular orbital (MO) models rather than advanced TD-DFT calculations, which can encounter challenges in accurately representing these complex electronic interactions aip.orgaip.org.

Research Findings: Studies that have applied TD-DFT to this compound systems, particularly concerning this compound complexes, have demonstrated the method's capability to align with experimental photophysical data. These calculations aid in assigning electronic transitions, frequently revealing characteristics such as metal-to-ligand charge transfer (MLCT) or metal halide-centered transitions, which are fundamentally responsible for the observed luminescence researchgate.netacs.org. Such theoretical insights are vital for elucidating the origins of color and luminescence in these materials.

Data Table and Detailed Research Findings: Based on the available literature, specific detailed research findings from TD-DFT calculations pertaining to the excited states and photophysical properties of isolated this compound (PtI₂) are not extensively published to populate a comprehensive data table. While experimental techniques like photoelectron spectroscopy have provided information on the low-lying neutral states of PtI₂ aip.orgaip.org, these studies did not primarily employ TD-DFT for excited state assignment. The inherent relativistic effects in platinum compounds pose challenges for standard TD-DFT calculations, often necessitating specialized computational approaches or experimental methods for precise excited-state characterization. Consequently, a data table detailing TD-DFT calculated photophysical properties for this compound cannot be provided based on the current information.

Advanced Applications in Materials Science and Catalysis

Catalytic Applications in Organic Synthesis

Platinum complexes, including those involving iodide ligands, are recognized for their efficacy in catalyzing a range of organic transformations, particularly those involving carbon-carbon bond formation.

Platinum(II) complexes, often featuring phosphine (B1218219) or isocyanide ligands alongside iodide, have demonstrated significant catalytic activity in homogeneous systems for C-C bond formation. These include photocatalytic hydrosilylation of alkynes, where complexes like cis-[PtX₂(PPh₃)(CNCy)] (X = Cl, Br, I) have shown high yields under visible light irradiation mdpi.comsemanticscholar.org. Platinum diiodide itself has been identified as a catalyst for reductive cross-electrophile C(sp²)-C(sp³) coupling reactions, with in-situ structural determination providing insights into reaction intermediates researchgate.net. While palladium is more commonly associated with cross-coupling reactions like Suzuki-Miyaura and Heck, platinum catalysts are also actively researched for these transformations, offering distinct reactivity profiles core.ac.ukresearchgate.netuu.nlwur.nl.

Reaction TypeCatalyst System (example)Ligands/ConditionsReported Yield/TON (example)Citation(s)
Photocatalytic Hydrosilylationcis-[PtI₂(PPh₃)(CNCy)]Violet light (λmax = 400 nm)Up to 99% yield, TON up to 1.98 × 10³ mdpi.comsemanticscholar.org
Reductive Cross-ElectrophilePtI₂Specific ligands, homogeneous reductantNot specified researchgate.net
C-C Coupling ReactionsPt(II) complexes with phosphine/isocyanide ligandsVarious conditions, visible lightHigh yields mdpi.comsemanticscholar.orgresearchgate.netuu.nlnus.edu.sg

The immobilization of platinum species, including those related to this compound, onto solid supports creates heterogeneous catalysts that offer advantages such as ease of separation and recyclability. Single-layer this compound (SL PtI₂) has been computationally identified as a promising two-dimensional photocatalyst for the oxygen evolution reaction (OER) in water splitting, exhibiting an indirect band gap of 2.56 eV acs.orgresearchgate.netnih.gov. PtI₂ has also been employed as a heterogeneous catalyst in cascade cycloaddition reactions involving aminoalkynes, demonstrating good recyclability researchgate.netresearchgate.net. Furthermore, titanium dioxide (TiO₂) is a well-established support material for platinum catalysts in heterogeneous applications, enhancing their performance in photocatalysis and other reactions due to strong metal-support interactions nih.gov. Heterostructures like PtI₂/Bi₂S₃ and PtI₂/Bi₂Se₃ have also been proposed for efficient solar-to-hydrogen conversion acs.org.

Support MaterialPt Species/FormCatalytic ApplicationPerformance Metric (Example)Citation(s)
N/ASingle-layer PtI₂Photocatalytic Oxygen Evolution Reaction (OER) for water splittingBand gap: 2.56 eV acs.orgresearchgate.netnih.gov
N/APtI₂Cascade cycloaddition of δ-aminoalkynes with electron-deficient alkynesRecyclable researchgate.netresearchgate.net
TiO₂Pt nanoparticlesPhotocatalysis, oxidation reactionsEnhanced performance nih.gov
Bi₂S₃/Bi₂Se₃PtI₂Solar-to-hydrogen conversion (heterostructure)High efficiency acs.org

Platinum complexes and materials containing platinum-iodide moieties are actively investigated for their potential in photocatalysis and solar energy conversion, particularly for hydrogen production and water splitting. Platinum(II) complexes are recognized for their role in photocatalysis and solar energy conversion due to their unique photophysical properties researchgate.netrsc.org. Single-layer PtI₂ is highlighted for its outstanding catalytic performance towards oxygen evolution reactions, suggesting its promise for photocatalytic water-splitting applications acs.orgresearchgate.netnih.gov. Heterostructures such as PtI₂/Bi₂S₃ and PtI₂/Bi₂Se₃ have shown potential for high solar-to-hydrogen efficiency acs.org. Furthermore, complexes like Ru(tpphz)PtI₂, which combine a ruthenium photosensitizer with a diiodoplatinum(II) catalytic center, are designed for visible-light-driven hydrogen production researchgate.net. Platinum-doped TiO₂ structures also show promise in photocatalytic applications actascientific.com.

ApplicationMaterial SystemKey Feature/PerformanceCitation(s)
Hydrogen ProductionPerovskites with Pt–I₃ active sitesHighly efficient photocatalysts aip.org
Hydrogen ProductionRu(tpphz)PtI₂ photocatalystVisible-light-driven, long-term activity researchgate.net
Water Splitting (OER)Single-layer PtI₂Indirect band gap of 2.56 eV, outstanding catalytic performance acs.orgresearchgate.netnih.gov
Solar-to-Hydrogen EfficiencyPtI₂/Bi₂S₃ and PtI₂/Bi₂Se₃ heterostructuresHigh efficiency acs.org
PhotocatalysisPt-doped TiO₂/Si structuresOptoelectronic properties for photocatalysis actascientific.com
Photocatalytic HydrosilylationPt(II) complexes with phosphine/isocyanide ligandsVisible light-driven, high yields mdpi.comsemanticscholar.org

Heterogeneous Catalysis and Supported Platinum(II) Iodide Systems

Smart Materials and Optoelectronic Applications

The luminescent and photoconducting properties of platinum(II) complexes, including those involving iodide, are being leveraged for the development of advanced smart materials and optoelectronic devices.

Platinum(II) complexes are a significant class of phosphorescent emitters, finding applications in organic light-emitting diodes (OLEDs), bioimaging, and sensing due to their tuneable photophysical properties and high stability rsc.orgnih.govresearchgate.netresearchgate.net. Platinum dihalide complexes, such as those with 9-phenyl-9-arsafluorene ligands, have shown highly efficient solid-state phosphorescence, with quantum yields reaching up to 0.52 for iodide complexes researchgate.netacs.org. Methylene-bridged dipyridylamine platinum(II) complexes exhibit blue and green phosphorescence, with iodine-substituted derivatives displaying an additional green emission with a relatively long lifetime of 3.7 ms (B15284909) rsc.org. Platinum diketonate-containing polymers have also been synthesized, demonstrating oxygen-resistant phosphorescence, which is advantageous for both OLEDs and optical bioprobes kyoto-u.ac.jpcore.ac.uk.

Material/ComplexEmission ColorQuantum Yield (example)Lifetime (example)Application AreaCitation(s)
PtI₂ complexes with 9-phenyl-9-arsafluorene ligandsNot specifiedUp to 0.52Not specifiedSolid-state OLEDs researchgate.netacs.org
Methylene-bridged dipyridylamine Pt(II) complexes (iodine substituted)GreenNot specified3.7 msLuminescence rsc.org
Platinum diketonate-containing polymersPhosphorescenceNot specifiedNot specifiedOLEDs, Bioprobes kyoto-u.ac.jpcore.ac.uk
Pt(II) complexes with auxiliary ligands (general)TuneableHighLongOLEDs, Bioimaging rsc.orgnih.govresearchgate.net

Platinum-containing complexes are being explored as photoconducting materials for advanced photodetector applications. Metal bis(1,2-dithiolene) complexes, including platinum derivatives like [Pt(bipy)(Naph-edt)], exhibit photoconducting properties and have been used to develop prototype photodetectors with response in the visible-near-infrared (Vis-NIR) region soton.ac.ukresearchgate.netresearchgate.netrsc.org. These materials can achieve high external quantum efficiencies, correlated with intermolecular electronic excitations rsc.org. Furthermore, some monoreduced dithiolene complexes show wavelength-selective photoconductivity in the third optical fiber window (1500-1800 nm) researchgate.net. Topological insulator-based devices, which may involve platinum-iodide components, are also noted for photodetector applications researchgate.net.

Material/ComplexApplicationSpectral ResponsePerformance Metric (example)Citation(s)
[Pt(bipy)(Naph-edt)]PhotodetectorVis-NIRHigh external quantum efficiency rsc.org
Monoreduced dithiolene complexesPhotodetector1500-1800 nmWavelength-selective photoconductivity researchgate.net
Metal bis(1,2-dithiolene) complexes (general)PhotodetectorVis-NIRNew photoconducting materials soton.ac.ukresearchgate.net
Topological insulator (TI)-based devicesPhotodetectorNot specifiedNot specified researchgate.net

Compound Name Table:

this compound (PtI₂)

Platinum(II) iodide (PtI₂)

Platinum(IV) oxide hydrate (B1144303) (Adams' catalyst, PtO₂•H₂O)

Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex

Platinum(II) acetylacetonate (B107027)

Platinum(II) chloride (PtCl₂)

Chloroplatinic acid hexahydrate (H₂PtCl₆•6H₂O)

Potassium hexachloroplatinate(IV) (K₂[PtCl₆])

Chloroplatinic acid solution

Platinum on carbon (Pt/C)

Platinum on alumina (B75360) (Pt/Al₂O₃)

Platinum black

Bis(di-tert-butylbipyridine)ruthenium(II) photocentre

Diiodoplatinum(II) catalytic centre

Titanium dioxide (TiO₂)

Bismuth sulfide (B99878) (Bi₂S₃)

Bismuth selenide (B1212193) (Bi₂Se₃)

2,2′-bipyridine (bipy)

2-naphthylethylene-1,2-dithiolate (Naph-edt²⁻)

9-phenyl-9-arsafluorene

2,6-bis(N-cyanocarboxamidine)pyridine (PyBCamCN)

Triphenylphosphine (PPh₃)

Cyclohexyl isocyanide (CNCy)

Methylene bridged 2,2′-dipyridylamine (dpa) derivatives

Platinum diketonate

Fluorene unit

Chemosensor Development

The field of chemosensor development extensively utilizes metal complexes, including those of platinum, to detect various analytes. These platinum-based compounds often leverage their unique photophysical properties, such as luminescence or phosphorescence, which can be modulated upon interaction with specific target molecules or ions illinois.eduacs.orgnih.gov. These interactions lead to detectable changes in the emitted light, forming the basis of sensing mechanisms.

However, a review of the available literature does not provide direct evidence of this compound (PtI₂) itself being employed as a primary chemosensor material or as a key precursor in the development of specific chemosensor systems. While platinum compounds in general are recognized for their potential in sensing applications, the specific compound PtI₂ is not explicitly detailed in this context within the reviewed research.

Precursor Chemistry in Material Deposition and Nanotechnology

This compound plays a role in the controlled synthesis of platinum-containing nanomaterials, particularly in its nanoscale forms. Its properties as a platinum compound make it a subject of interest in precursor chemistry, although its direct application as a precursor in established thin film deposition techniques or for the synthesis of metallic nanoparticles requires careful distinction.

Thin Film Formation Technologies

The deposition of platinum thin films is a critical process in microelectronics, catalysis, and various other technological fields. Established methods such as Chemical Vapor Deposition (CVD), Atomic Layer Deposition (ALD), and sputtering rely on specific platinum-containing precursors. Commonly used precursors include organometallic platinum compounds like trimethyl(methylcyclopentadienyl)platinum(IV) (MeCpPtMe₃) and platinum acetylacetonate derivatives, which are chosen for their volatility and decomposition characteristics illinois.educambridgenetwork.co.ukascensusspecialties.comresearchgate.netxrfscientific.com.

Based on the reviewed scientific literature, there is no direct indication that this compound (PtI₂) is utilized as a precursor in standard thin-film formation technologies. While iodide ions can play a role in modifying deposition processes or as components in certain platinum-containing materials researchgate.netscirp.org, PtI₂ itself is not identified as a direct precursor for depositing pure platinum thin films in the surveyed research.

Controlled Synthesis of Metallic Nanoparticles

The controlled synthesis of platinum nanoparticles (Pt NPs) is a significant area of research, driven by their catalytic and electronic properties cambridgenetwork.co.ukacs.orgreading.ac.ukwikipedia.org. Various synthetic routes exist, utilizing precursors such as hexachloroplatinic acid (H₂PtCl₆) or platinum(II) chloride (PtCl₂) in conjunction with reducing agents and stabilizing agents acs.orgwikipedia.org.

This compound (PtI₂) has been synthesized in nanoscale forms through controlled methods. Notably, single-walled carbon nanotubes (SWNTs) have been employed as both reaction vessels and templates for the one-pot synthesis of platinum di-iodide (PtI₂) and platinum di-sulphide (PtS₂) nanocrystals reading.ac.ukCurrent time information in Bangalore, IN.researchgate.net. This method allows for the formation of these inorganic platinum compounds in a controlled manner, yielding materials that are otherwise challenging to produce as nanoparticles via conventional techniques reading.ac.ukCurrent time information in Bangalore, IN.. The process involves encapsulating molecular precursors containing the necessary elements in the correct stoichiometry within the SWNTs, followed by thermal treatment to induce chemical reactions and form the desired inorganic material reading.ac.ukCurrent time information in Bangalore, IN..

It is important to distinguish that this research focuses on the controlled synthesis of this compound nanocrystals themselves, rather than the use of PtI₂ as a precursor for the synthesis of metallic platinum nanoparticles. The reviewed literature does not provide evidence of PtI₂ being used as a precursor for generating metallic platinum nanoparticles.

Future Research Directions and Emerging Paradigms in Platinum Ii Iodide Research

Exploration of Novel Ligand Architectures for Enhanced Reactivity

The design and synthesis of novel ligand architectures for platinum(II) complexes, including those with iodide ligands, is a key area of research for tuning reactivity and catalytic activity. Ligands play a crucial role in stabilizing platinum centers, influencing electronic properties, and directing reaction pathways. Studies have indicated that modifications to ligands can significantly alter the kinetic behavior and catalytic efficiency of platinum complexes aphrc.org. For instance, the trans effect of iodide ligands is known to influence substitution reactions, making it a valuable component in ligand design nih.gov. Research into new chelating ligands, such as those found in pincer complexes, aims to create more stable and reactive platinum(II) species iupac.org. The development of ligands that can fine-tune the steric and electronic environment around the platinum center is expected to lead to more selective and efficient catalysts for various organic transformations, including cross-coupling reactions and hydrogenolysis rsc.orgu-tokyo.ac.jp. Furthermore, exploring ligands that enhance solubility in sustainable solvents like deep eutectic solvents (DESs) is also a growing area, facilitating greener synthetic routes mdpi.com.

In Situ and Operando Studies for Reaction Mechanism Discovery

Understanding the dynamic behavior of platinum(II) iodide and its complexes during catalytic processes is crucial for optimizing their performance. In situ and operando spectroscopic techniques, such as X-ray absorption spectroscopy (XAS) and NMR spectroscopy, are becoming indispensable tools for elucidating reaction mechanisms in real-time acs.orgacs.org. These methods allow researchers to monitor changes in the oxidation state, coordination environment, and bonding of platinum species under reaction conditions acs.org. For example, operando XAS can provide insights into the formation of active species and intermediates during catalytic cycles, aiding in the identification of deactivation pathways acs.orgacs.org. Studies involving the iodide-iodine redox couple on platinum electrodes in various solvents have utilized electrochemical techniques and spectroscopy to unravel complex reaction mechanisms, highlighting the importance of understanding interfacial phase transitions and redox processes unlp.edu.arresearchgate.netresearchgate.net. Such detailed mechanistic insights are vital for the rational design of more robust and efficient platinum-based catalysts.

Advanced Computational Methodologies for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), plays a pivotal role in predicting the reactivity, electronic structure, and properties of platinum(II) iodide complexes. DFT calculations can guide the rational design of new catalysts and materials by simulating reaction pathways, identifying transition states, and calculating activation energies iupac.orgresearchgate.netmdpi.comnih.govacs.orgacs.org. These methods enable researchers to screen a vast number of potential ligand designs and complex structures in silico before experimental synthesis, accelerating the discovery process acs.org. For instance, DFT studies have been employed to investigate the mechanisms of platinum-catalyzed alkyne transformations and to understand the influence of different ligands on reaction barriers researchgate.net. Furthermore, computational analyses are crucial for understanding non-covalent interactions, such as halogen bonding, involving platinum(II) iodide, which can influence crystal packing and supramolecular assembly mdpi.com. The integration of computational predictions with experimental validation is a key paradigm for the efficient development of next-generation platinum(II) iodide-based technologies.

Integration with Sustainable Chemistry Principles

The drive towards sustainable chemical processes necessitates the development of environmentally friendly synthetic methods and catalytic systems. Platinum(II) iodide research is increasingly aligning with green chemistry principles, focusing on reducing waste, improving energy efficiency, and utilizing renewable resources. The use of platinum in catalysis is already recognized for its efficiency, but further efforts are being made to enhance its sustainability u-tokyo.ac.jp. This includes exploring the use of platinum catalysts in conjunction with greener solvents, such as deep eutectic solvents (DESs), to replace volatile organic compounds mdpi.com. Electrochemical methods, utilizing electrodes like platinum, are also being investigated for sustainable synthesis, as seen in amide bond formation mediated by iodide bohrium.com. Furthermore, research into the recovery and recycling of platinum group metals from secondary materials, such as spent catalysts, using iodide-based leaching methods, is gaining traction, contributing to a circular economy approach researchgate.net. The development of platinum catalysts that can operate under milder conditions (lower temperatures and pressures) and utilize biomass-derived feedstocks further exemplifies the integration of sustainability into platinum chemistry u-tokyo.ac.jp.


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